molecular formula C20H19OP B12589354 Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester CAS No. 612058-33-0

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester

Cat. No.: B12589354
CAS No.: 612058-33-0
M. Wt: 306.3 g/mol
InChI Key: WENXQKDAKSWYMT-QGZVFWFLSA-N
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Description

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester is an organophosphorus compound with the molecular formula C20H19O2P. This compound is known for its unique structural features, which include a phosphinous acid esterified with a chiral (1R)-1-phenylethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester typically involves the esterification of diphenylphosphinous acid with (1R)-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphinous acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Diphenylphosphine oxide.

    Reduction: Diphenylphosphine.

    Substitution: Various substituted phosphinous acid esters.

Scientific Research Applications

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester involves its interaction with molecular targets through its phosphorus center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphinic acid
  • Diphenylphosphine oxide
  • Diphenylphosphine

Uniqueness

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester is unique due to its chiral (1R)-1-phenylethyl group, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

612058-33-0

Molecular Formula

C20H19OP

Molecular Weight

306.3 g/mol

IUPAC Name

diphenyl-[(1R)-1-phenylethoxy]phosphane

InChI

InChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1

InChI Key

WENXQKDAKSWYMT-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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